

Dorsomorphin (Compound C): A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B560671

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Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in basic scientific research. It is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Additionally, Dorsomorphin is recognized for its inhibitory effects on the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[4][5][6][7][8]. This dual activity makes it a valuable tool for dissecting the roles of the AMPK and BMP signaling pathways in a multitude of cellular processes. Its applications span across various research fields, including stem cell differentiation, cancer biology, metabolic studies, and developmental biology[6][8][9][10]. This technical guide provides an in-depth overview of Dorsomorphin, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

Dorsomorphin exerts its biological effects primarily through the inhibition of two key signaling pathways:

- **AMP-activated protein kinase (AMPK) Signaling:** Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis[2][11][12]. AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore

energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP[11][12]. By inhibiting AMPK, Dorsomorphin allows researchers to study the consequences of blocking this crucial energy-sensing pathway.

- **Bone Morphogenetic Protein (BMP) Signaling:** Dorsomorphin selectively inhibits the kinase activity of the type I BMP receptors ALK2, ALK3, and ALK6[5][6][7][8]. BMPs are a group of growth factors belonging to the transforming growth factor- β (TGF- β) superfamily that play critical roles in embryonic development, tissue homeostasis, and cellular differentiation[13][14]. Dorsomorphin blocks the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8, thereby inhibiting the canonical BMP signaling cascade[5][7][15].

Data Presentation

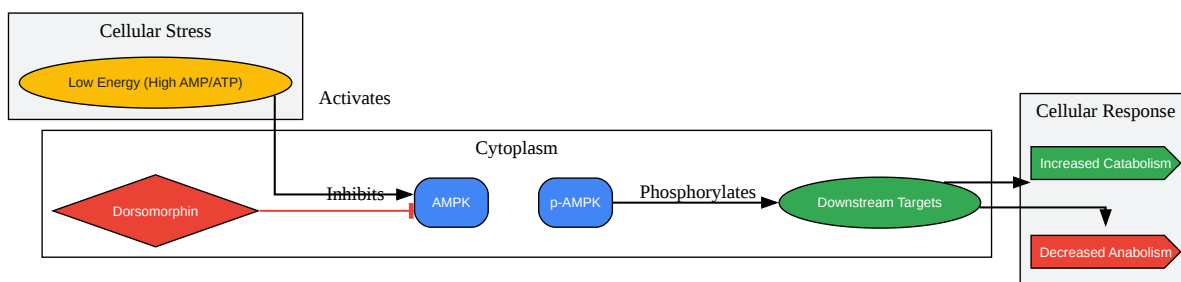
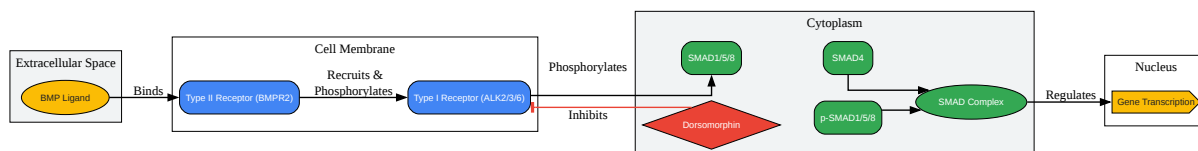
Inhibitory Activity of Dorsomorphin

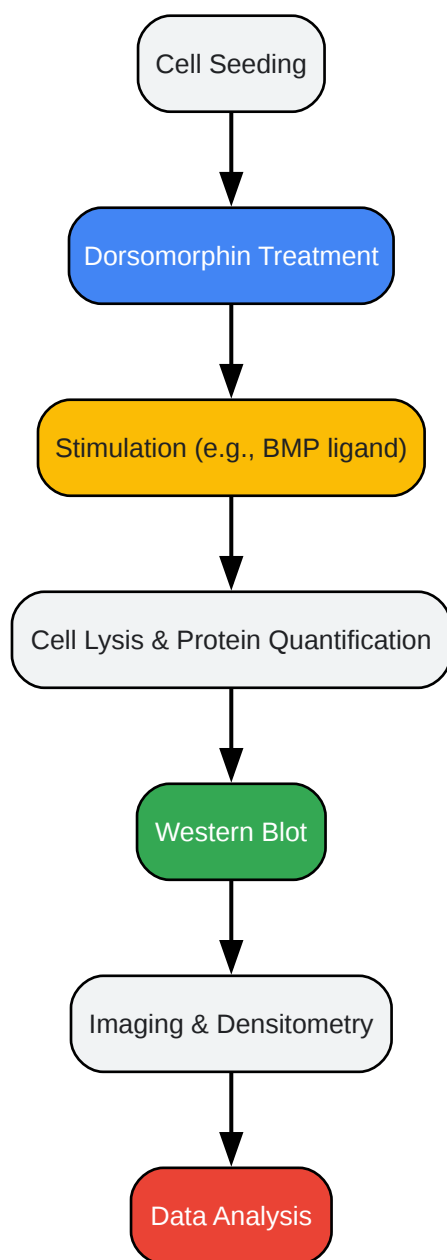
Target	Inhibition Metric	Value	Reference(s)
AMPK	K _i	109 nM	[1][2][3]
ALK2	IC ₅₀	~107.9 nM	[16]
ALK3	IC ₅₀	30 nM	[17]
ALK6	IC ₅₀	5-10 μ M	[18]
BMP-induced SMAD1/5/8 phosphorylation	IC ₅₀	0.47 μ M	[19]

Working Concentrations of Dorsomorphin in Cell Culture

Cell Line	Application	Concentration	Incubation Time	Reference(s)
C2C12	Inhibition of osteoblast differentiation	4 μ M	Not Specified	[3]
C2C12	Western Blot for p-AMPK α	10 μ M	24 hours	[20]
Mouse Embryonic Stem Cells	Cardiomyocyte differentiation	2 μ M	24 hours	[9]
Human Pluripotent Stem Cells	Neural differentiation	0.5 - 20 μ M	Not Specified	[7]
HCT116	Apoptosis Induction	10.71 μ M (IC ₅₀)	24 hours	[21]
HeLa	Apoptosis Induction	11.34 μ M (IC ₅₀)	24 hours	
Human Endometrial Stromal Cells	Western Blot for p-SMAD1/5/8	10 μ M	1 hour pre-treatment	
SVOG (human granulosa-lutein)	Western Blot for p-SMAD1/5/8	5 μ M	1 hour pre-treatment	[22]

Signaling Pathway Visualizations





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